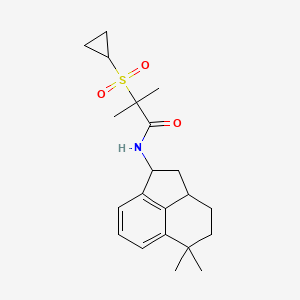![molecular formula C12H17N3O4S B6783101 Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone](/img/structure/B6783101.png)
Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a sulfonyl group, and a morpholine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone typically involves multiple steps, starting with the preparation of the core structures and subsequent functionalization. One common method involves the cyclopropanation of an appropriate precursor, followed by the introduction of the sulfonyl group and the morpholine ring. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often utilizing automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the morpholine ring, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl-[4-(1-methylimidazol-4-yl)sulfonylmorpholin-2-yl]methanone
- Cyclopropyl-[4-(1-methylpyrazol-5-yl)sulfonylmorpholin-2-yl]methanone
Uniqueness
Cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different selectivity and potency in its applications, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
cyclopropyl-[4-(1-methylpyrazol-4-yl)sulfonylmorpholin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S/c1-14-7-10(6-13-14)20(17,18)15-4-5-19-11(8-15)12(16)9-2-3-9/h6-7,9,11H,2-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWCJEIDHOJQFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCOC(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-5-[(2,2-dimethylpropanoylamino)methyl]-N-spiro[2.5]octan-2-ylbenzamide](/img/structure/B6783023.png)

![8-[3-(3,5-Dimethyl-1,2,4-triazol-1-yl)azetidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6783034.png)
![6-[4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]piperidin-1-yl]-3-(trifluoromethyl)pyridine-2-carbonitrile](/img/structure/B6783041.png)
![N,N-dimethyl-5-[1-(3-phenyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]-1H-1,2,4-triazol-3-amine](/img/structure/B6783047.png)
![5-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B6783070.png)
![1-[1-(5-Tert-butylthiophen-2-yl)sulfonylazetidin-3-yl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B6783071.png)
![3-Methyl-5-[2-[(4-methylpyrazol-1-yl)methyl]morpholin-4-yl]-1,2-thiazole-4-carbonitrile](/img/structure/B6783085.png)
![1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B6783087.png)
![2-[1-[2-[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-yl]pyrrolidin-2-yl]propan-2-ol](/img/structure/B6783090.png)
![(2R)-2-[(2-acetamidoacetyl)amino]-3-phenylpropanoic acid](/img/structure/B6783098.png)
![N-[(2-cyclopropyl-1-methylbenzimidazol-5-yl)methyl]-1,1-dioxothiane-4-sulfonamide](/img/structure/B6783102.png)
![4-(cyclopropanecarbonyl)-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-1,4-diazepane-1-carboxamide](/img/structure/B6783124.png)
![5-[4-Methoxy-1-(2-pyrazol-1-ylethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B6783129.png)
